4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Fluoro-substituted compounds have shown potential in anticancer research. For example, novel fluoro-substituted benzo[b]pyran compounds, through a series of chemical reactions, yield derivatives with significant anticancer activity against human cancer cell lines such as lung, breast, and CNS cancer at low concentrations, compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This highlights the role of fluorinated compounds in developing new anticancer agents.
Antitubercular Agents
Compounds synthesized from fluorinated pyrimidines have been evaluated for their antitubercular activity. Microwave-assisted synthesis of fluorinated coumarin-pyrimidine hybrids has demonstrated potent anticancer activity and DNA cleavage capabilities, indicating their potential as antitubercular agents (Hosamani et al., 2015).
Mycobacterium Tuberculosis Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit activity against Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, and antituberculosis activity, with notable compound efficiency and low cytotoxicity (Jeankumar et al., 2013).
NMDA Receptor Antagonist
4-Methylbenzyl (3S, 4R)-3-fluoro-4-[(Pyrimidin-2-ylamino) methyl] piperidine-1-carboxylate (CERC‐301) has been characterized as a selective N‐methyl‐D‐aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. It demonstrates high binding affinity specific to GluN2B, showing potential for major depressive disorder treatment through receptor occupancy to guide dose selection in clinical trials (Garner et al., 2015).
Antibacterial and Antifungal Activities
New thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized, showing significant antibacterial and antifungal activities. These compounds exhibit higher activity than fluconazole against Candida fungus species, indicating their potential as antimicrobial agents (Kahveci et al., 2020).
Mechanism of Action
Target of Action
The compound, also known as 4-{[(3-fluorophenyl)methyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one, has been designed and synthesized as a potential antitubercular agent . Its primary targets are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Mode of Action
It is known that the compound exhibits significant antimycobacterial activity . The interaction with its targets likely involves binding to specific proteins or enzymes within the Mycobacterium species, inhibiting their function and leading to the death of the bacteria.
Result of Action
The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . This suggests that the compound is effective at relatively low concentrations. The molecular and cellular effects of the compound’s action likely involve the disruption of essential bacterial processes, leading to the death of the bacteria.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-4-1-3-15(11-16)13-26-19-17-5-2-6-18(17)24(20(25)23-19)12-14-7-9-22-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWCQCXDDOSNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)F)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.